

role of CHOP in endoplasmic reticulum stress

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Didit*

Cat. No.: *B1202816*

[Get Quote](#)

An In-depth Technical Guide on the Core Role of CHOP in Endoplasmic Reticulum Stress

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of secretory and transmembrane proteins.^{[1][2]} Perturbations to this delicate environment, such as glucose deprivation, hypoxia, calcium imbalance, or viral infections, can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.^{[1][2]} To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).^{[3][4]} The UPR aims to restore ER homeostasis by attenuating protein translation, increasing the ER's protein folding capacity, and degrading misfolded proteins.^[3] However, if the stress is too severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic program.^{[3][5]} A key mediator of this switch is the transcription factor C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3) or growth arrest and DNA damage-inducible protein 153 (GADD153).^[2] CHOP is minimally expressed under normal conditions but is strongly induced upon ER stress and plays a pivotal role in executing the apoptotic response.^{[3][6]}

This guide provides a comprehensive overview of the molecular mechanisms governing CHOP's function in ER stress, its signaling pathways, its role in disease, and its potential as a therapeutic target.

The Unfolded Protein Response (UPR) and Induction of CHOP

The UPR is initiated by three ER-resident transmembrane sensors: PERK-like ER kinase (PERK), inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6).[\[2\]](#)[\[7\]](#) In an unstressed state, these sensors are kept inactive by the ER chaperone BiP (also known as GRP78).[\[2\]](#)[\[7\]](#) Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades that ultimately converge on the induction of CHOP.[\[2\]](#)

The PERK-eIF2 α -ATF4 Pathway

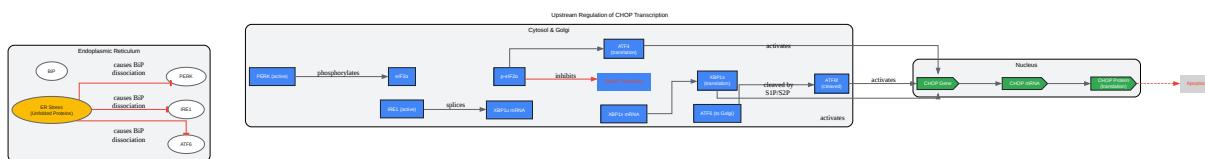
The PERK pathway is considered the dominant route for CHOP induction.[\[3\]](#)

- Activation: Upon BiP dissociation, PERK dimerizes and autophosphorylates, activating its kinase domain.[\[5\]](#)
- eIF2 α Phosphorylation: Activated PERK phosphorylates the α -subunit of eukaryotic translation initiation factor 2 (eIF2 α).[\[5\]](#)[\[8\]](#) This leads to a global attenuation of protein synthesis, reducing the protein load on the ER.[\[5\]](#)
- ATF4 Translation: Paradoxically, phosphorylated eIF2 α selectively promotes the translation of activating transcription factor 4 (ATF4) mRNA.[\[5\]](#)[\[9\]](#)
- CHOP Transcription: ATF4 is a key transcription factor that translocates to the nucleus and binds to specific elements in the CHOP promoter, such as amino acid response elements (AARE), strongly inducing CHOP expression.[\[6\]](#)[\[9\]](#) Cells deficient in PERK or ATF4 fail to induce CHOP during ER stress.[\[1\]](#)

The IRE1-XBP1 Pathway

The IRE1 pathway also contributes to CHOP induction.

- Activation: ER stress causes IRE1 to dimerize and autophosphorylate, activating its endoribonuclease (RNase) domain.[\[10\]](#)


- XBP1 Splicing: The activated IRE1 RNase excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1).[2][10]
- CHOP Transcription: This unconventional splicing event results in a translational frameshift, producing a potent transcription factor, spliced XBP1 (XBP1s).[1] XBP1s translocates to the nucleus and activates the transcription of various UPR genes, including CHOP, by binding to ER stress response elements (ERSE) in their promoters.[1][6][11]

The ATF6 Pathway

ATF6 provides a third mechanism for CHOP induction.

- Activation: Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus.[11]
- Proteolytic Cleavage: In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic domain (ATF6f).[11]
- CHOP Transcription: This active fragment, ATF6f, moves to the nucleus where it functions as a transcription factor, upregulating UPR target genes, including CHOP, by binding to ERSE sites.[1][7][11] ATF6 can also regulate XBP1, indirectly influencing CHOP activation.[9][12]

The coordinated action of these three UPR branches ensures a robust induction of CHOP expression under conditions of prolonged ER stress.

[Click to download full resolution via product page](#)

Caption: The three branches of the UPR pathway converge to induce CHOP expression.

Pro-Apoptotic Mechanisms of CHOP

Once induced, CHOP functions as a transcription factor that shifts the cellular balance from pro-survival to pro-apoptotic by modulating the expression of key genes involved in cell death. [5]

Regulation of the Bcl-2 Protein Family

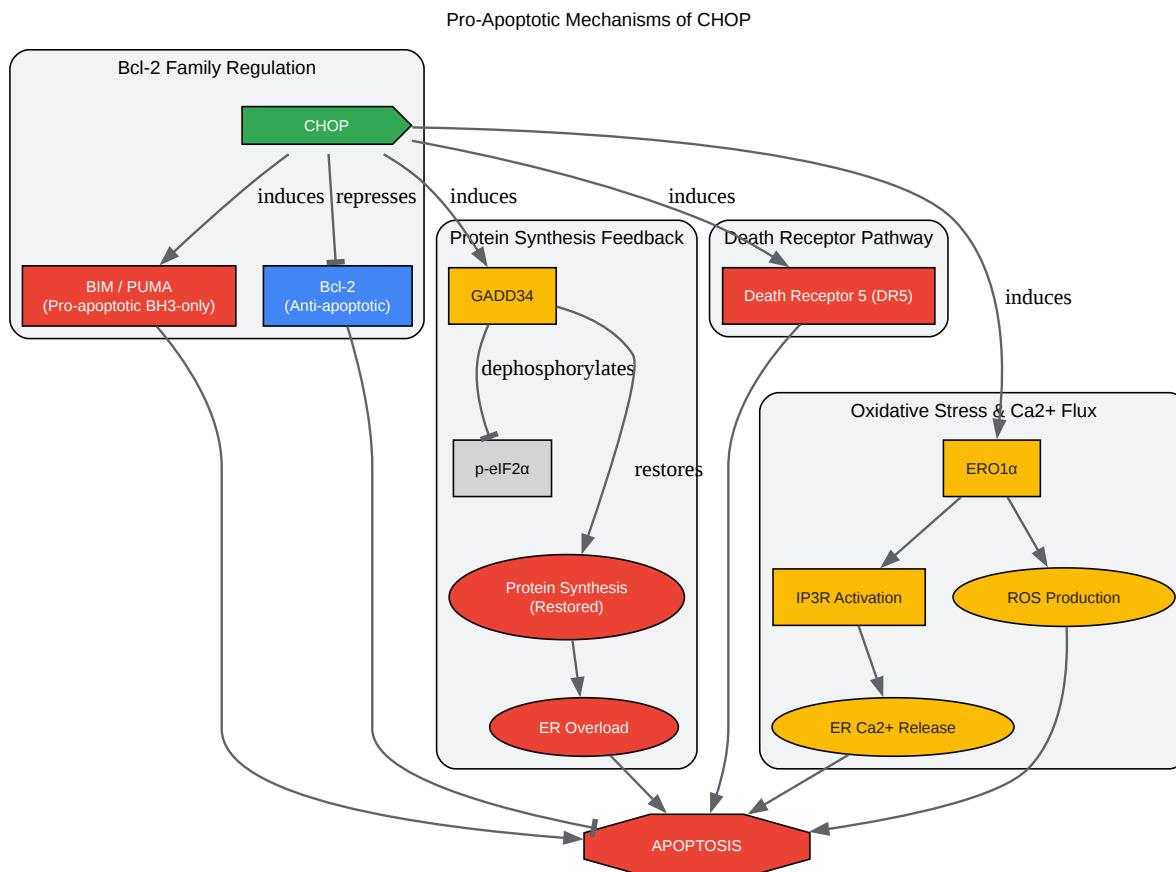
The Bcl-2 family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis.[2][13][14] They are divided into anti-apoptotic members (e.g., Bcl-2, Bcl-XL) and pro-apoptotic members (e.g., BAX, BAK, and the BH3-only proteins like BIM, PUMA, NOXA). [14][15][16] CHOP tips this balance towards apoptosis through several mechanisms:

- Downregulation of Anti-Apoptotic Proteins: CHOP transcriptionally represses the expression of the anti-apoptotic protein Bcl-2, thereby lowering the threshold for apoptosis.[2][5][17]

- Upregulation of Pro-Apoptotic Proteins: CHOP induces the expression of pro-apoptotic BH3-only proteins, such as BIM and PUMA.[3][5][6] These proteins act by neutralizing anti-apoptotic Bcl-2 members or by directly activating the pro-apoptotic effectors BAX and BAK.[14]

Induction of the Death Receptor Pathway

CHOP can also promote apoptosis via the extrinsic pathway by upregulating the expression of Death Receptor 5 (DR5), a member of the TNF receptor family.[1][3][11] Increased DR5 on the cell surface sensitizes cells to apoptosis induced by its ligand, TRAIL.[1]


Promotion of Oxidative Stress and Calcium Dysregulation

CHOP exacerbates ER stress and promotes apoptosis by contributing to a pro-oxidant environment and disrupting calcium homeostasis.

- ERO1 α Induction: CHOP transcriptionally induces ER oxidoreductin 1 alpha (ERO1 α).[3][6] ERO1 α is an enzyme that facilitates disulfide bond formation, a process that generates reactive oxygen species (ROS) as a byproduct.[3][6] This increased ROS production contributes to cellular damage and apoptosis.[3]
- Calcium Release: The CHOP-induced ERO1 α can activate the inositol 1,4,5-trisphosphate receptor (IP3R), an ER calcium release channel.[3][12] This leads to the release of Ca $^{2+}$ from the ER into the cytoplasm, which can trigger apoptosis by activating calcium/calmodulin-dependent protein kinase II (CaMKII) and promoting mitochondrial calcium overload.[3][12]

Restoration of Protein Synthesis via GADD34

In a detrimental feedback loop, CHOP induces the expression of Growth Arrest and DNA Damage-inducible protein 34 (GADD34).[1][12] GADD34 forms a complex with protein phosphatase 1 (PP1), which dephosphorylates eIF2 α .[1][12] While this restores global protein synthesis, it can be fatal under prolonged ER stress, as it allows for the continued synthesis of proteins that misfold, thereby increasing the ER stress load and pushing the cell towards apoptosis.[1][12]

[Click to download full resolution via product page](#)

Caption: Downstream effector pathways activated by CHOP to promote apoptosis.

Quantitative Data on CHOP in ER Stress

The induction of CHOP is a hallmark of ER stress, and its levels are often quantified to assess the severity and duration of the stress response.

Cell Type/Model	ER Stress Inducer	Treatment	CHOP mRNA Induction (Fold Change)	CHOP Protein Induction (Fold Change)	Apoptosis Rate	Reference
Mouse Embryonic Fibroblasts (MEFs)	Tunicamycin (2 µg/mL)	16 hours	~15-fold	Significant Increase	~40% in WT vs. <10% in CHOP-/-	[18]
Human Carcinoma Cells	Tunicamycin (5 µg/mL)	4 hours	Not specified	Significant Increase	Not specified	[19]
SH-SY5Y Neuroblastoma	Tunicamycin (1 µM)	8-48 hours	Not specified	Increased levels observed	Not specified	[19]
INS-1E Rat Insulinoma	Palmitate (0.25-5 mM)	>4 hours	Upregulated	Upregulated	Increased	[10]
HUVEC	Homocysteine (1-5 mM)	4-8 hours	Upregulated	Not specified	Not specified	[10]
Mouse Islets	Tunicamycin (5 µg/mL)	6 hours	Upregulated	Not specified	Not specified	[20]

Note: The quantitative values are approximate and compiled from various studies to illustrate the magnitude of CHOP induction. Exact values can vary significantly based on cell type, experimental conditions, and measurement techniques.

Role in Disease and Drug Development

CHOP-mediated apoptosis is implicated in a wide range of human diseases characterized by chronic ER stress.[\[2\]](#)[\[21\]](#) This makes CHOP a compelling target for therapeutic intervention.

- **Neurodegenerative Diseases:** Conditions like Parkinson's, Alzheimer's, and Huntington's disease involve protein misfolding and aggregation, leading to chronic ER stress and neuronal cell death where CHOP is a key player.[\[2\]](#)[\[21\]](#)[\[22\]](#) Inhibiting CHOP could be a neuroprotective strategy.[\[22\]](#)
- **Metabolic Diseases:** In type 2 diabetes, chronic hyperglycemia and hyperlipidemia cause ER stress in pancreatic β -cells, leading to CHOP-mediated apoptosis and a decline in insulin production.[\[2\]](#)[\[21\]](#)[\[22\]](#) CHOP inhibitors might preserve β -cell function.[\[22\]](#)
- **Ischemic Diseases:** Conditions such as stroke and myocardial infarction involve hypoxia and nutrient deprivation, which trigger ER stress and CHOP-dependent cell death in the affected tissues.[\[2\]](#)[\[21\]](#)
- **Cancer:** The role of CHOP in cancer is complex. In some contexts, cancer cells hijack the UPR to adapt and survive the stressful tumor microenvironment. However, inducing excessive ER stress to activate CHOP-mediated apoptosis is a promising anti-cancer strategy.[\[22\]](#) CHOP activators are being explored to selectively kill cancer cells.[\[22\]](#)

The development of CHOP modulators, both inhibitors and activators, is an active area of research aimed at controlling cell fate in these and other diseases.[\[22\]](#)

Experimental Protocols

Accurate assessment of CHOP's role in ER stress relies on standardized experimental procedures.

ER Stress Induction in Cell Culture

Several chemical inducers are commonly used to activate the UPR in vitro.[\[10\]](#) The optimal concentration and duration should be determined empirically for each cell line.[\[10\]](#)

- **Tunicamycin:** Inhibits N-linked glycosylation, causing accumulation of unfolded glycoproteins.[\[10\]](#)[\[19\]](#)

- Typical Concentration: 1-5 µg/mL[10][19][20]
- Typical Duration: 4-24 hours[10][19]
- Thapsigargin: A specific inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which depletes ER calcium stores and impairs the function of calcium-dependent chaperones.[10]
 - Typical Concentration: 0.1-1 µM[10]
 - Typical Duration: 4-16 hours[10][23]
- Dithiothreitol (DTT): A strong reducing agent that disrupts disulfide bond formation.[10]
 - Typical Concentration: 1-2 mM
 - Typical Duration: 1-4 hours

Caption: A typical workflow for studying ER stress-induced CHOP expression and apoptosis.

Quantification of CHOP mRNA by qRT-PCR

- RNA Isolation: Isolate total RNA from control and ER stress-treated cells using a commercial kit (e.g., RNeasy Mini Kit).
- Reverse Transcription: Synthesize cDNA from 100-1000 ng of total RNA using a reverse transcription kit.[19]
- Real-Time PCR: Perform qRT-PCR using a PCR system (e.g., StepOnePlus) with a SYBR Green or TaqMan-based assay.[19][23]
- Primers: Use validated primers for CHOP (DDIT3) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Analysis: Calculate the relative fold change in CHOP expression using the $\Delta\Delta Ct$ method.

Detection of CHOP Protein by Western Blot

- Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate 20-40 µg of protein lysate on a 10-12% SDS-polyacrylamide gel.
- Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a specific primary antibody against CHOP (and other targets like p-eIF2α, ATF4, β-actin).[23]
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

Measurement of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

- Cell Preparation: Culture cells on coverslips or in plates. After treatment, fix cells with 4% paraformaldehyde.
- Permeabilization: Permeabilize cells with a solution of 0.1% Triton X-100 in sodium citrate.
- Labeling: Incubate cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 1 hour at 37°C in the dark.
- Staining (Optional): Counterstain nuclei with DAPI or Hoechst.
- Analysis: Visualize apoptotic cells (fluorescently labeled) using a fluorescence microscope. The percentage of TUNEL-positive cells can be quantified.

Conclusion

CHOP stands at a critical crossroads between cell survival and death in the context of ER stress. While its induction is a clear marker of a stressed ER, its function as a potent pro-apoptotic transcription factor makes it a central executioner of cell death when homeostasis cannot be restored. Through its complex regulation of the Bcl-2 family, death receptors, and cellular redox state, CHOP ensures the elimination of cells that are damaged beyond repair. Understanding the intricate signaling pathways that govern CHOP's induction and function is paramount for developing novel therapeutic strategies for a host of diseases underpinned by chronic ER stress. The continued development of specific CHOP modulators holds significant promise for precisely controlling cell fate and treating these debilitating conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. CHOP is a multifunctional transcription factor in the ER stress response | Scilit [scilit.com]
- 5. The Role of the PERK/eIF2 α /ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and role of the ER stress transcription factor CHOP in alveolar epithelial type-II cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATF6 Is a Critical Determinant of CHOP Dynamics during the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of the PERK/eIF2 α /ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of BCL-2 Family Proteins and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. CHOP is implicated in programmed cell death in response to impaired function of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Induction of ER stress. [bio-protocol.org]
- 21. New insights into the roles of CHOP-induced apoptosis in ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are CHOP modulators and how do they work? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [role of CHOP in endoplasmic reticulum stress]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1202816#role-of-chop-in-endoplasmic-reticulum-stress\]](https://www.benchchem.com/product/b1202816#role-of-chop-in-endoplasmic-reticulum-stress)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com